![molecular formula C13H9ClF3N3S B5711699 N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as Diflubenzuron, is a synthetic insecticide that has been used in the agricultural industry for over 40 years. It is used to control a wide range of pests, including caterpillars, beetles, and flies. Diflubenzuron works by inhibiting the synthesis of chitin, a key component of insect exoskeletons, ultimately leading to the death of the insect. In recent years, there has been increasing interest in the potential use of Diflubenzuron in scientific research, particularly in the field of cancer research.
作用机制
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of insect exoskeletons. In insects, chitin is synthesized by a series of enzymes called chitin synthases. Diflubenzuron inhibits the activity of these enzymes, ultimately leading to the death of the insect. In cancer cells, Diflubenzuron appears to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity by Diflubenzuron leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have a number of biochemical and physiological effects. In insects, Diflubenzuron inhibits the synthesis of chitin, leading to the death of the insect. In mammals, Diflubenzuron has been shown to have low toxicity and is rapidly metabolized and excreted. Studies have shown that Diflubenzuron does not accumulate in the body and is not carcinogenic. In cancer cells, Diflubenzuron appears to induce apoptosis through the inhibition of STAT3 activity.
实验室实验的优点和局限性
One advantage of using Diflubenzuron in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, Diflubenzuron has low toxicity and is relatively easy to synthesize. However, one limitation of using Diflubenzuron in lab experiments is that it has primarily been studied in vitro and its efficacy in vivo has not been well established. In addition, further studies are needed to determine the optimal dosage and administration of Diflubenzuron in the context of cancer therapy.
未来方向
There are a number of future directions for the study of Diflubenzuron. One area of interest is the development of Diflubenzuron derivatives with improved anti-cancer activity. Another area of interest is the study of the combination of Diflubenzuron with other anti-cancer agents, such as chemotherapy drugs, to determine if there is a synergistic effect. Finally, further studies are needed to determine the optimal dosage and administration of Diflubenzuron in the context of cancer therapy.
合成方法
Diflubenzuron is synthesized through a multi-step process starting with the reaction of 2-chloro-5-nitropyridine with sodium methoxide to form 2-methoxy-5-nitropyridine. This compound is then reacted with 2-(trifluoromethyl)aniline to form the intermediate 2-(trifluoromethyl)phenyl)-5-methoxy-2-nitropyridine. The final step in the synthesis involves the reaction of this intermediate with thiourea to form Diflubenzuron.
科学研究应用
Diflubenzuron has been shown to have potential as an anti-cancer agent. Studies have demonstrated that Diflubenzuron can inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Diflubenzuron has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that Diflubenzuron may have potential as a novel anti-cancer therapy.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3S/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVPVHCAPKCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
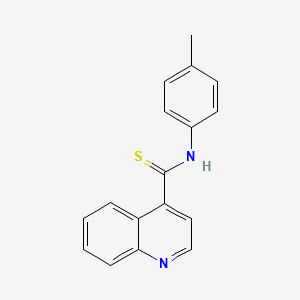
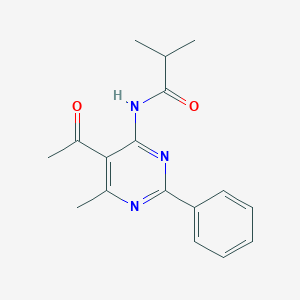

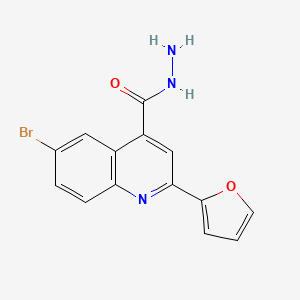
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
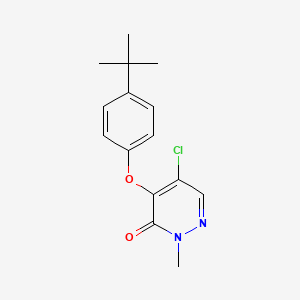
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)
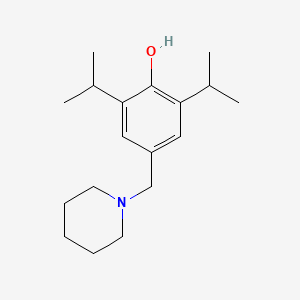
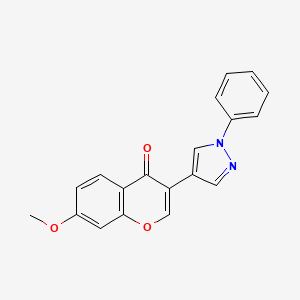
![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)